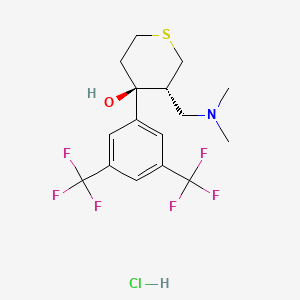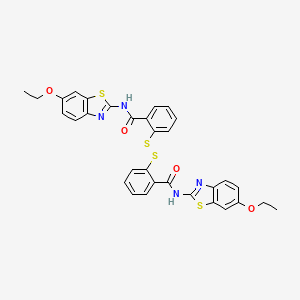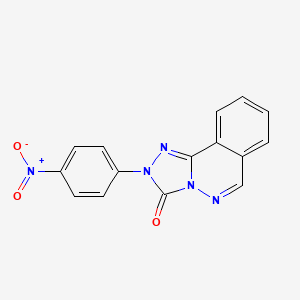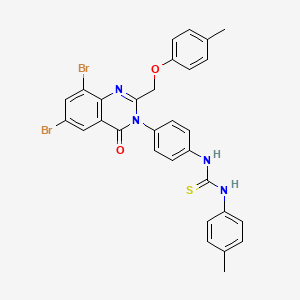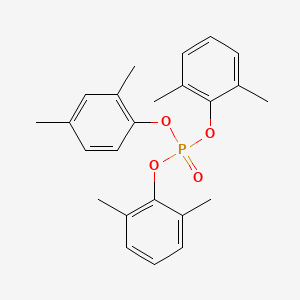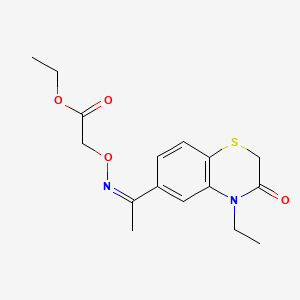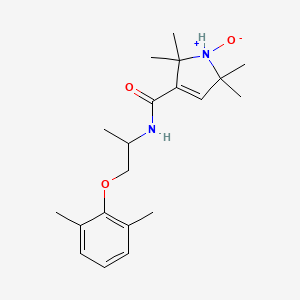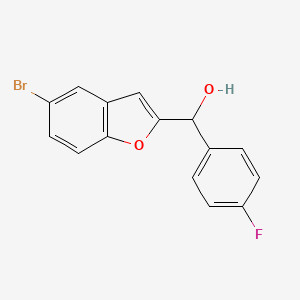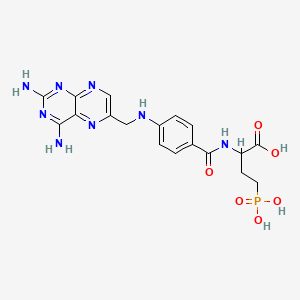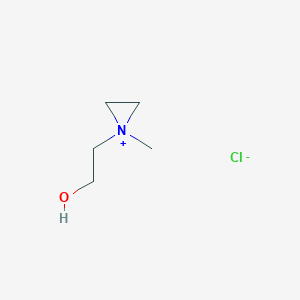
Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride is a compound belonging to the aziridinium class of chemicals. Aziridinium ions are known for their high reactivity due to the strained three-membered ring structure. This particular compound is characterized by the presence of a hydroxyethyl group and a methyl group attached to the aziridinium ring, along with a chloride ion as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride typically involves the reaction of 1-(2-hydroxyethyl)aziridine with methyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired aziridinium ion. The process may involve the use of solvents such as dichloromethane or acetonitrile and is often conducted at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aziridinium ion can react with nucleophiles, leading to the opening of the three-membered ring and formation of substituted products.
Hydrolysis: In aqueous media, the compound can undergo hydrolysis, resulting in the formation of 1-(2-hydroxyethyl)-1-methylamine and hydrochloric acid.
Polymerization: The compound can participate in ring-opening polymerization reactions, leading to the formation of polyamines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the use of solvents like water, ethanol, or dichloromethane.
Major Products Formed
The major products formed from reactions involving this compound include substituted amines, alcohols, and thiols, depending on the nucleophile used. In polymerization reactions, the major products are polyamines with varying chain lengths and structures.
Aplicaciones Científicas De Investigación
Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride involves the nucleophilic attack on the aziridinium ring, leading to ring-opening and formation of reactive intermediates. These intermediates can further react with other molecules, resulting in the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyethyl)aziridine: Lacks the methyl group and chloride ion, making it less reactive.
1-Ethyl-1-(2-hydroxyethyl)aziridinium chloride: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Hydroxyethyl)-2-methylaziridine: Different substitution pattern on the aziridine ring.
Uniqueness
Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a hydroxyethyl group and a methyl group on the aziridinium ring, along with the chloride ion, makes it a versatile compound for various chemical reactions and applications.
Propiedades
Número CAS |
64710-70-9 |
|---|---|
Fórmula molecular |
C5H12ClNO |
Peso molecular |
137.61 g/mol |
Nombre IUPAC |
2-(1-methylaziridin-1-ium-1-yl)ethanol;chloride |
InChI |
InChI=1S/C5H12NO.ClH/c1-6(2-3-6)4-5-7;/h7H,2-5H2,1H3;1H/q+1;/p-1 |
Clave InChI |
IMGUYRAAZBUNAB-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CC1)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


